molecular formula C19H23F3N2O B2562472 N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide CAS No. 1376293-81-0

N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide

Cat. No.: B2562472
CAS No.: 1376293-81-0
M. Wt: 352.401
InChI Key: GYRQDXALMRRRAZ-UHFFFAOYSA-N
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Description

N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide is an organic compound with a complex structure that includes a cyano group, a cyclohexyl group, and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide typically involves multi-step organic reactions. One common approach is to start with the appropriate cyclohexyl and trifluoromethyl-substituted phenyl precursors. The cyano group can be introduced through a nucleophilic substitution reaction, where a suitable leaving group is replaced by a cyanide ion. The final step often involves the formation of the amide bond through a condensation reaction between an amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and specific reaction conditions (e.g., temperature, pressure) can be tailored to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The trifluoromethyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce primary amines.

Scientific Research Applications

N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structure.

    Industry: It may be used in the production of specialty chemicals or materials with specific properties.

Mechanism of Action

The mechanism of action of N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide involves its interaction with molecular targets such as enzymes or receptors. The cyano group can act as a nucleophile, while the trifluoromethyl group can influence the compound’s lipophilicity and binding affinity. These interactions can modulate biological pathways and lead to specific effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]propanamide
  • N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]pentanamide

Uniqueness

N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide is unique due to its specific combination of functional groups and structural features. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[cyano(cyclohexyl)methyl]-3-[3-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23F3N2O/c1-13(15-8-5-9-16(11-15)19(20,21)22)10-18(25)24-17(12-23)14-6-3-2-4-7-14/h5,8-9,11,13-14,17H,2-4,6-7,10H2,1H3,(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYRQDXALMRRRAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC(C#N)C1CCCCC1)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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